molecular formula C22H21ClN2O3S B3466129 N~2~-benzyl-N~1~-(5-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-benzyl-N~1~-(5-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B3466129
M. Wt: 428.9 g/mol
InChI Key: CDFMASRHTZJLNA-UHFFFAOYSA-N
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Description

N~2~-benzyl-N~1~-(5-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potential drug candidate that has been studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N~2~-benzyl-N~1~-(5-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been studied for its potential as a therapeutic agent for neurodegenerative diseases. However, further studies are needed to determine its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of N~2~-benzyl-N~1~-(5-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is its potential as a drug candidate for cancer and neurodegenerative diseases. However, its mechanism of action is not fully understood, and further studies are needed to determine its safety and efficacy.

Future Directions

There are several future directions for the study of N~2~-benzyl-N~1~-(5-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for cancer and neurodegenerative diseases. Another direction is to study its safety and efficacy in animal models and clinical trials. Additionally, the synthesis of analogs of this compound could lead to the discovery of new and more potent drug candidates.

Scientific Research Applications

N~2~-benzyl-N~1~-(5-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential as a drug candidate. It has been shown to exhibit anticancer activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

2-[benzenesulfonyl(benzyl)amino]-N-(5-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3S/c1-17-12-13-19(23)14-21(17)24-22(26)16-25(15-18-8-4-2-5-9-18)29(27,28)20-10-6-3-7-11-20/h2-14H,15-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFMASRHTZJLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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